molecular formula C22H24N4O2S2 B15150378 N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B15150378
M. Wt: 440.6 g/mol
InChI Key: VGCZTTFSZAHNRD-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves a multi-step processCommon reagents used in these steps include various acids, bases, and solvents such as methanol and dichloromethane .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with dopamine and serotonin receptors.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which imparts a diverse range of biological activities. Its potential therapeutic applications, particularly in the treatment of neurological disorders, make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-[2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C22H24N4O2S2/c1-16(27)23-18-7-8-19-20(13-18)30-22(24-19)29-15-21(28)26-11-9-25(10-12-26)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,23,27)

InChI Key

VGCZTTFSZAHNRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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